3-Formyl-4-hydroxybenzoic acid
Overview
Description
3-Formyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C8H6O4. This compound is characterized by the presence of both an aldehyde group (-CHO) and a carboxylic acid group (-COOH) attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, altering the conformation of the target, or acting as a substrate or inhibitor .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause various effects at the molecular and cellular level, such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Formyl-4-hydroxybenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant to prepare a pH-sensitive fluorescent probe by one-step condensation reaction with hydrazine
Cellular Effects
It has been shown to exhibit aggregation-induced emission (AIE) in aqueous solvents This property could potentially influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to form hetero-binuclear complexes with transition metal ions and lanthanide ions, which exhibit characteristic lanthanide near-infrared luminescence in the solid state through energy-transfer from the chromophore to lanthanide ions . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reimer-Tiemann Reaction: One common method for synthesizing 3-Formyl-4-hydroxybenzoic acid involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide.
Kolbe-Schmitt Reaction: Another method involves the Kolbe-Schmitt reaction, where salicylic acid is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: 3,4-Dihydroxybenzoic acid.
Reduction: 3-Hydroxy-4-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Formyl-4-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aldehyde and carboxylic acid groups .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and polymers .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the formyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzoic acid: Lacks the formyl group, which limits its use in certain synthetic applications.
4-Formylbenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 3-Formyl-4-hydroxybenzoic acid is unique due to the presence of both the formyl and hydroxyl groups on the benzene ring, which enhances its reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
3-formyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZBZWZORYEIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973951 | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-87-2 | |
Record name | 584-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Formyl-4-hydroxybenzoic acid and how is it typically characterized?
A: this compound is a salicylaldehyde derivative featuring both a carboxylic acid and a formyl group on the aromatic ring. Its molecular formula is C8H6O4 with a molecular weight of 166.13 g/mol []. Characteristically, this compound is analyzed using techniques like elemental analysis, 1H NMR, and IR spectroscopy [].
Q2: How does this compound behave as a ligand in the formation of metal-organic frameworks (MOFs)?
A: This compound acts as an effective linker in constructing MOFs by coordinating metal ions through its carboxylate and salicylaldehydato moieties. Research has demonstrated its use in synthesizing a 2D coordination network with copper, {Cu2L2⋅(DMF)3(H2O)3}n (1‐DMF) []. This structure exhibits 1D channels and demonstrates flexibility upon solvent exchange while retaining its connectivity and porosity [].
Q3: What are the potential applications of MOFs derived from this compound in gas separation?
A: MOFs incorporating this compound show promise in gas separation technologies, particularly for the isolation of acetylene (C2H2). The activated MOF material {Cu2L2⋅(DMF)3(H2O)3}n exhibits type I gas sorption behavior and a notable selectivity for C2H2 over CH4 and other C2Hn hydrocarbons [].
Q4: How does this compound contribute to the formation of disinfection byproducts (DBPs) in drinking water treatment?
A: Recent studies identified this compound as a non-halogenated aromatic DBP formed during the chlorination of drinking water []. It appears to be an intermediate product in the complex reaction pathway from natural organic matter (NOM) to halogenated aromatic DBPs. This finding helps bridge the knowledge gap in understanding the formation of potentially harmful DBPs during water chlorination [].
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